molecular formula C16H24N2O3S B4169108 4-[(methylsulfonyl)(prop-2-en-1-yl)amino]-N-pentylbenzamide

4-[(methylsulfonyl)(prop-2-en-1-yl)amino]-N-pentylbenzamide

Cat. No.: B4169108
M. Wt: 324.4 g/mol
InChI Key: XZRDZKQZSSBJRX-UHFFFAOYSA-N
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Description

4-[(methylsulfonyl)(prop-2-en-1-yl)amino]-N-pentylbenzamide is an organic compound characterized by its unique structure, which includes an allyl group, a methylsulfonyl group, and a pentyl chain attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(methylsulfonyl)(prop-2-en-1-yl)amino]-N-pentylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The allyl and methylsulfonyl groups are introduced through specific reactions, such as nucleophilic substitution and sulfonation. The pentyl chain is then attached via alkylation reactions. The overall process requires precise control of reaction conditions, including temperature, pH, and the use of appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[(methylsulfonyl)(prop-2-en-1-yl)amino]-N-pentylbenzamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the allyl group or convert the sulfonyl group to a sulfide.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as epoxides, sulfides, and substituted benzamides.

Scientific Research Applications

4-[(methylsulfonyl)(prop-2-en-1-yl)amino]-N-pentylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(methylsulfonyl)(prop-2-en-1-yl)amino]-N-pentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide
  • 4-[allyl(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)benzamide

Uniqueness

4-[(methylsulfonyl)(prop-2-en-1-yl)amino]-N-pentylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[methylsulfonyl(prop-2-enyl)amino]-N-pentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-4-6-7-12-17-16(19)14-8-10-15(11-9-14)18(13-5-2)22(3,20)21/h5,8-11H,2,4,6-7,12-13H2,1,3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRDZKQZSSBJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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